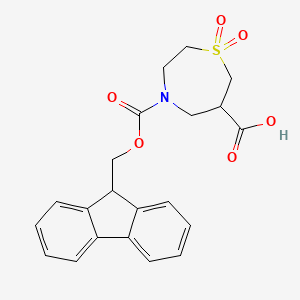

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

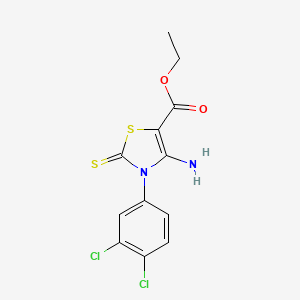

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Peptide Applications

Convenient Synthesis of Thiazole-Derived Compounds

A study demonstrated the synthesis of 2‐(9H‐Fluoren-9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting a method for preparing fluorenylmethoxycarbonyl (Fmoc) amino acids, which are crucial in peptide synthesis (Le & Goodnow, 2004).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids are pivotal in the advancement of SPPS, offering a versatile approach for synthesizing biologically active peptides and proteins. The method has evolved significantly, introducing various solid supports and solvation conditions to improve synthesis efficiency (Fields & Noble, 2009).

Material Science and Polymer Chemistry

Photoinitiators for Radical Polymerization

Research into thioxanthone derivatives with fluorene groups has led to the development of effective photoinitiators for polymerization under visible light. These compounds exhibit high efficiency in initiating polymerization of various monomers, indicating potential in photopolymerization applications (Yılmaz et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

A study introduced hydrocarbon materials based on fluorene and carbazole units for use in OLEDs. These materials, due to their twisted conformation, demonstrated high performance in solution-processed blue phosphorescent OLEDs, showcasing the potential for advanced electronic applications (Ye et al., 2010).

Linkers for Solid Phase Synthesis

New phenylfluorenyl-based linkers have been developed for solid phase synthesis, offering greater acid stability and facilitating the high-yield and high-purity release of synthesized compounds. This advancement supports the synthesis of complex molecules with improved efficiency (Bleicher, Lutz, & Wuethrich, 2000).

Photocatalysis

Fluorene-derived photocatalysts have been employed in the decarboxylative arylation of amino acids, demonstrating the utility of these compounds in light-driven synthetic processes. This application highlights the role of fluorene derivatives in facilitating chemical transformations under mild conditions (Chen, Lu, & Wang, 2019).

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJOIRIULPKTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)

![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)

![3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2986823.png)

![9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986831.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2986834.png)

![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)